molecular formula C21H21FN4O2 B11116899 3-(1-(4-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(4-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11116899
M. Wt: 380.4 g/mol
InChI Key: FRKRWNNEAXRQDO-UHFFFAOYSA-N
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Description

3-(1-(4-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound featuring a combination of piperidine, triazole, and fluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the piperidine ring with 4-fluorobenzoyl chloride under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the triazole and piperidine intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced or hydrogenated triazole derivatives.

    Substitution: Substituted fluorobenzoyl derivatives.

Scientific Research Applications

3-(1-(4-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-(4-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl group may enhance binding affinity to certain receptors, while the triazole ring can modulate the compound’s overall activity. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(4-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the triazole ring and the fluorobenzoyl group, which are not commonly found in the similar compounds listed above

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

5-[1-(4-fluorobenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H21FN4O2/c1-24-21(28)26(18-7-3-2-4-8-18)19(23-24)16-6-5-13-25(14-16)20(27)15-9-11-17(22)12-10-15/h2-4,7-12,16H,5-6,13-14H2,1H3

InChI Key

FRKRWNNEAXRQDO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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